molecular formula C25H25N3O B5646635 2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine

2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine

Cat. No. B5646635
M. Wt: 383.5 g/mol
InChI Key: HWKSNYQXHIZPGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions, starting from acyclic precursors to form aromatic pyrimidines. A common approach includes the cyclization of cyanamino compounds promoted by hydrogen halides, leading to halogen-substituted pyrimidines, which can be further modified to introduce various functional groups, such as cyclopropyl and diphenylpiperidinyl moieties (Victory et al., 1995). Additionally, cyclocondensation reactions have been employed to construct pyrimidine cores from amino-substituted compounds and active methylene compounds (Hilmy et al., 2023).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with cyclopropyl and diphenylpiperidinyl groups, is characterized by planar or nearly planar arrangements of the pyrimidine ring. This planarity is crucial for the compound's interactions and reactivity. X-ray crystallography and NMR studies provide insights into the compound's conformation, revealing how substituents like cyclopropyl and diphenylpiperidinyl groups influence the overall molecular geometry and stability (El‐Brollosy et al., 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including cyclodehydration, alkylation, and substitution reactions. These reactions can modify the pyrimidine core or its substituents, leading to a wide range of chemical properties and potential applications. For instance, cyclodehydration of amino-substituted pyrimidines has been used to synthesize mesoionic compounds, highlighting the versatility of pyrimidine chemistry (Edstrom et al., 1994).

properties

IUPAC Name

(2-cyclopropylpyrimidin-5-yl)-(3,3-diphenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c29-24(20-16-26-23(27-17-20)19-12-13-19)28-15-7-14-25(18-28,21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-6,8-11,16-17,19H,7,12-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKSNYQXHIZPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(N=C2)C3CC3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine

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